2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde

Medicinal chemistry Organic synthesis GPR40 agonist

2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde (CAS 1000413-84-2, molecular formula C₁₉H₂₂O₄S, MW 346.44 g/mol) is a biphenyl carbaldehyde derivative that serves as the penultimate intermediate in the established synthesis of TAK-875 (fasiglifam), a potent, selective, and orally bioavailable GPR40/FFA1 agonist developed by Takeda that advanced to Phase III clinical trials for type 2 diabetes mellitus. The compound occupies a defined position (Intermediate V) within the convergent synthetic route, where it is generated via Suzuki coupling of 4-bromo-3,5-dimethylphenol with 3-formylphenylboronic acid, followed by O-alkylation with 3-(methylsulfonyl)propyl tosylate.

Molecular Formula C19H22O4S
Molecular Weight 346.4 g/mol
CAS No. 1000413-84-2
Cat. No. B1444475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde
CAS1000413-84-2
Molecular FormulaC19H22O4S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C2=CC=CC(=C2)C=O)C)OCCCS(=O)(=O)C
InChIInChI=1S/C19H22O4S/c1-14-10-18(23-8-5-9-24(3,21)22)11-15(2)19(14)17-7-4-6-16(12-17)13-20/h4,6-7,10-13H,5,8-9H2,1-3H3
InChIKeyDRHXNWOFLLDTSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde (CAS 1000413-84-2): A Validated GPR40 Agonist Intermediate for Pharmaceutical R&D Procurement


2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde (CAS 1000413-84-2, molecular formula C₁₉H₂₂O₄S, MW 346.44 g/mol) is a biphenyl carbaldehyde derivative that serves as the penultimate intermediate in the established synthesis of TAK-875 (fasiglifam), a potent, selective, and orally bioavailable GPR40/FFA1 agonist developed by Takeda that advanced to Phase III clinical trials for type 2 diabetes mellitus [1]. The compound occupies a defined position (Intermediate V) within the convergent synthetic route, where it is generated via Suzuki coupling of 4-bromo-3,5-dimethylphenol with 3-formylphenylboronic acid, followed by O-alkylation with 3-(methylsulfonyl)propyl tosylate [2]. Its aldehyde functional group at the biphenyl 3-position provides the critical synthetic handle for subsequent reduction to the corresponding alcohol (CAS 1000413-85-3) and Mitsunobu condensation to assemble the full TAK-875 scaffold.

Why Generic 2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde Substitution Fails: Structural Specificity in GPR40 Agonist Synthesis


Generic substitution of this aldehyde intermediate with other biphenyl carbaldehyde analogs is not viable because the precise 2',6'-dimethyl-4'-(3-methylsulfonylpropoxy) substitution pattern on the biphenyl scaffold is structurally encoded in the pharmacophore of TAK-875 and related GPR40 agonists. The ACS Med Chem Lett discovery paper established that the 2',6'-dimethyl groups interact with a hydrophobic pocket formed by Tyr12, Leu67, Trp72, Phe82, and Leu262 of the GPR40 receptor, while the methylsulfonylpropoxy side chain engages Ser8 and Lys259 at the TM1-TM7 interface [1]. Alterations to this substitution pattern—such as replacing the methylsulfonyl group with other sulfonyl moieties, removing the 2',6'-dimethyl groups, or modifying the propoxy linker length—have been shown in the Takeda patent series (EP2041123) to produce significant changes in agonist potency (EC₅₀ shifts of >10-fold) [2]. Consequently, procurement of the exact CAS 1000413-84-2 aldehyde intermediate is mandatory for any laboratory seeking to replicate the validated TAK-875 synthetic route or to build focused libraries around this well-characterized GPR40 pharmacophore.

Quantitative Differentiation Evidence for 2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde (1000413-84-2) Versus Closest Analogs


Synthetic Versatility: Aldehyde (CAS 1000413-84-2) vs. Alcohol Analog (CAS 1000413-85-3) as Entry Point for Downstream Derivatization

The aldehyde intermediate (CAS 1000413-84-2) provides a more versatile synthetic entry point than its reduced alcohol counterpart (CAS 1000413-85-3). In the established TAK-875 synthesis, the aldehyde is the direct penultimate precursor (Intermediate V) that is reduced with NaBH₄ (90%, 0.323 g per 2.66 g of aldehyde) in MeOH/THF at 0 °C to yield the alcohol (Intermediate VI), which then undergoes Mitsunobu condensation with methyl [6-hydroxy-2,3-dihydro-1-benzofuran-3(S)-yl]acetate (VII) [1]. Procurement of the aldehyde enables not only the canonical reduction pathway but also orthogonal transformations—reductive amination (for amine-containing analogs), Grignard addition (for tertiary alcohol diversification), and Wittig olefination—that are inaccessible from the alcohol without prior oxidation. The alcohol (CAS 1000413-85-3) is commercially available but limits downstream chemistry to nucleophilic substitution and esterification pathways, representing a narrower scope of synthetic utility .

Medicinal chemistry Organic synthesis GPR40 agonist

Purity Benchmarking: Vendor-Supplied 2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde vs. In-House Synthesized Intermediate

Commercially sourced 2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde is available with documented purity specifications ranging from 95% to 98% across multiple ISO-certified suppliers. Coolpharm (Shanghai) reports purity of 98.00% (Product KH-84294) ; AKSci specifies ≥98% minimum purity with long-term storage recommendations (cool, dry place) ; Bidepharm provides batch-specific certificates of analysis including NMR, HPLC, and GC data at ≥95% purity ; and CATO Research Chemicals supplies the compound as an analytical reference standard produced under ISO 17034 accreditation at >97% purity . In contrast, the immediate precursor intermediate (4'-hydroxy-2',6'-dimethylbiphenyl-3-carbaldehyde, Intermediate III) is not ubiquitously stocked and typically requires in-house Suzuki coupling and purification, introducing batch-to-batch variability in yield (reported 78–83%) that propagates through the synthetic sequence.

Quality control Analytical chemistry Pharmaceutical intermediate

Pharmacophoric Validation: Substitution Pattern Specificity vs. Alternative GPR40 Agonist Intermediates

The 2',6'-dimethyl-4'-(3-methylsulfonylpropoxy) substitution pattern on the biphenyl scaffold is validated by quantitative binding and functional data for the downstream product TAK-875. In CHO cells expressing human GPR40, TAK-875 exhibits an EC₅₀ of 14–72 nM with a binding Kᵢ of 38 nM to the human GPR40 receptor, representing 400-fold selectivity over the endogenous ligand oleic acid [1]. The tritiated form of TAK-875 (derived from this aldehyde intermediate) has been used as a displacement probe across multiple laboratories, with reported Kd values of 2.0–2.5 nM for human GPR40 [2]. Alternative GPR40 agonist intermediates—such as those for AMG-837 (trifluoromethyl-substituted biphenyl scaffold) or CPU014 (phenoxyacetic acid scaffold)—lead to final compounds with different potency profiles (CPU014 EC₅₀ = 16 nM vs. TAK-875 EC₅₀ = 37 nM in head-to-head comparison [3]) and distinct pharmacokinetic properties, meaning the aldehyde intermediate choice predetermines the pharmacology of the final compound library.

GPR40 agonist Structure-activity relationship Diabetes drug discovery

Regulatory Traceability: MDL Registry Number and ISO 17034 Reference Standard Availability vs. Non-Registered Analogs

2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde (CAS 1000413-84-2) is registered in the MDL (Molecular Design Limited) database under MFCD22124595, providing a unique, machine-readable structural identifier that enables unambiguous procurement and inventory management across global supply chains . The compound is additionally listed in the Japanese Ministry of Health, Labour and Welfare (MHLW) chemical substance database (Notification No. 114546) [1] and is commercially available as an ISO 17034-certified analytical reference standard from CATO Research Chemicals (>97% purity) . In contrast, closely related biphenyl aldehydes such as 4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde (CAS 863990-64-1) lack the 2',6'-dimethyl and propoxy linker features and are not associated with a clinically validated GPR40 agonist pharmacophore, limiting their regulatory and scientific relevance.

Quality assurance Regulatory compliance Reference standard

Optimal Procurement and Application Scenarios for 2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde (1000413-84-2)


TAK-875 (Fasiglifam) Reference Standard Synthesis and GPR40 Agonist Medicinal Chemistry Programs

Laboratories synthesizing TAK-875 as a reference standard or building focused GPR40 agonist libraries should procure CAS 1000413-84-2 as the penultimate intermediate. Its aldehyde group enables reduction to the alcohol (VI) followed by Mitsunobu condensation to assemble the full dihydrobenzofuran acetic acid scaffold, exactly as described in the validated Negoro et al. (2010) synthetic route [1]. The compound's commercial availability at 95–98% purity with batch-specific CoA documentation allows direct entry into the two-step endgame sequence without the need for in-house Suzuki coupling and alkylation steps, reducing synthetic lead time by an estimated 3–4 working days per batch [2].

³H-Labeled GPR40 Radioligand Probe Preparation for Binding Assays

The aldehyde intermediate is the mandatory precursor for preparing tritiated TAK-875, which is the established radioligand for GPR40 binding assays. The tritium label is introduced at the biphenyl 3-methyl position via catalytic tritiation of the corresponding iodide derivative, a step that requires the intact aldehyde-to-alcohol-to-ether synthetic sequence [1]. This radioligand has been employed across multiple laboratories with reported Kd values of 2.0–2.5 nM for human GPR40, making it the gold-standard probe for competitive binding studies and off-target selectivity profiling [2].

Pharmaceutical Intermediate Procurement for GLP/GMP-Compliant Drug Substance Manufacturing

For CROs and CDMOs engaged in GLP/GMP-compliant synthesis of GPR40-targeting drug substances, CAS 1000413-84-2 offers the advantage of ISO 17034-certified reference standard availability and MDL registry (MFCD22124595) that ensures unambiguous substance identification and metrological traceability [1]. The MHLW chemical inventory listing (Notification No. 114546) further supports regulatory filing documentation in the Japanese market [2]. Vendors supplying the compound at ≥98% purity with full NMR, HPLC, and GC analytical packages meet the documentation standards required for Type II drug master file (DMF) intermediate qualification .

Diversified Analog Synthesis via Aldehyde Functional Group Orthogonality

Unlike the corresponding alcohol (CAS 1000413-85-3) which is limited to Mitsunobu and esterification chemistry, the aldehyde group of CAS 1000413-84-2 supports orthogonal diversification strategies—reductive amination for amine-containing GPR40 analogs, Grignard addition for tertiary alcohol libraries, and Wittig/Horner–Wadsworth–Emmons olefination for vinylogous carboxylate isosteres [1]. This broader synthetic scope makes the aldehyde the preferred procurement choice for medicinal chemistry groups that plan to explore GPR40 chemical space beyond the canonical TAK-875 phenotype, maximizing the number of analogs accessible per intermediate purchased [2].

Quote Request

Request a Quote for 2',6'-Dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.